N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorinated aromatic ring : The presence of a 5-chloro substituent on the methoxyphenyl group.
- Thioacetamide linkage : Connecting the methoxyphenyl moiety with a quinazoline derivative.
- Pyridine ring : Contributing to its biological activity and interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is mediated through interactions with key regulatory proteins such as Bcl-2 .
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Example 1 | 1.61 ± 1.92 | A431 (skin cancer) | Apoptosis induction |
Example 2 | 1.98 ± 1.22 | Jurkat (leukemia) | Bcl-2 inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . A study indicated that derivatives of thiazole and quinazoline exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Antibacterial | 10 µg/mL |
Compound B | Antifungal | 15 µg/mL |
Neuroprotective Effects
Emerging research suggests that similar compounds may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Study on Antitumor Effects
In a controlled study assessing the antitumor effects of the compound:
- Methodology : Various concentrations were tested on human cancer cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM.
- : The compound demonstrated a dose-dependent response with potential for further development as an anticancer agent.
Study on Antimicrobial Properties
A separate investigation into antimicrobial activity revealed:
- Testing Method : Disk diffusion method was employed against several bacterial strains.
- Findings : The compound showed effective inhibition zones comparable to standard antibiotics.
- Implications : Suggests potential application in treating bacterial infections resistant to conventional therapies.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-31-20-7-6-16(24)12-18(20)26-21(29)14-32-22-17-4-2-3-5-19(17)28(23(30)27-22)13-15-8-10-25-11-9-15/h6-12H,2-5,13-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXDGLKJIOPLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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